molecular formula C32H62O14 B8133267 Bis-PEG10-t-butyl ester

Bis-PEG10-t-butyl ester

Cat. No.: B8133267
M. Wt: 670.8 g/mol
InChI Key: SIGOVPKCEGADHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis-PEG10-t-butyl ester is a versatile linear bifunctional polyethylene glycol (PEG) reagent. It features two t-butyl ester-protected carboxylic acid groups at each end of a 10-unit polyethylene glycol spacer. This hydrophilic polymer imparts biocompatibility, reduces immunogenicity, and enhances the solubility of conjugated biomolecules . It is widely used in the field of PEGylation, which involves the attachment of PEG chains to molecules to improve their pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-PEG10-t-butyl ester typically involves the reaction of polyethylene glycol with t-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then purified to obtain the final product . The reaction conditions usually involve maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure the high purity of the final product . The industrial production methods are designed to be cost-effective and scalable to meet the demands of various applications.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H62O14/c1-31(2,3)45-29(33)7-9-35-11-13-37-15-17-39-19-21-41-23-25-43-27-28-44-26-24-42-22-20-40-18-16-38-14-12-36-10-8-30(34)46-32(4,5)6/h7-28H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGOVPKCEGADHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H62O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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